molecular formula C8H10O2S B13315664 3-(4-Methylthiophen-3-yl)propanoic acid

3-(4-Methylthiophen-3-yl)propanoic acid

Cat. No.: B13315664
M. Wt: 170.23 g/mol
InChI Key: JCOLSHCVCITSFG-UHFFFAOYSA-N
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Description

3-(4-Methylthiophen-3-yl)propanoic acid is a carboxylic acid derivative featuring a thiophene ring substituted with a methyl group at the 4-position and a propanoic acid side chain at the 3-position. Compounds with thiophene or aromatic substituents are frequently explored for biological activities, including enzyme inhibition and metabolic interactions, as seen in studies on Furin inhibitors and phenolic metabolites .

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

3-(4-methylthiophen-3-yl)propanoic acid

InChI

InChI=1S/C8H10O2S/c1-6-4-11-5-7(6)2-3-8(9)10/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

JCOLSHCVCITSFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiophen-3-yl)propanoic acid typically involves the reaction of 4-methylthiophene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-methylthiophene is reacted with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiophen-3-yl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: AlCl3 (for Friedel-Crafts acylation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted thiophene derivatives

Comparison with Similar Compounds

Table 2. Substituent Effects on Physicochemical Properties

Compound Key Substituent Effect on Properties
Target compound 4-Methylthiophen-3-yl Moderate lipophilicity, potential π-π interactions
3-(4-Chlorophenyl)propanoic acid ester 4-ClPh, methyl ester Increased lipophilicity
Trifluoromethyl derivative CF3 Enhanced acidity, metabolic stability

Structural and Functional Insights

  • Hydrogen Bonding: Crystal structures of 3-[4-(trifluoromethyl)phenyl]propanoic acid () reveal O–H⋯O dimer formation, a feature critical for crystallinity and solubility .

Biological Activity

3-(4-Methylthiophen-3-yl)propanoic acid is a compound with potential applications in various biological contexts, particularly in antimicrobial and anticancer research. This article reviews its biological activities, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H12O2SC_{10}H_{12}O_2S. Its structure includes a thiophene ring, which is known to influence its biological activity significantly.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. While specific data on this compound alone is limited, related derivatives have demonstrated significant activity against various pathogens.

Antimicrobial Efficacy

A study investigating similar compounds reported that derivatives exhibited broad-spectrum antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for MRSA and 0.5 to 2 µg/mL for E. faecalis, indicating potent activity against these resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (µg/mL)
Derivative AMRSA1 - 8
Derivative BE. faecalis0.5 - 2
Derivative CGram-negative pathogens8 - 64

Cytotoxicity and Antitumor Activity

The cytotoxic effects of similar compounds have been evaluated using various cancer cell lines. For instance, a derivative exhibited IC50 values greater than 100 µM in several cell lines, indicating low cytotoxicity at tested concentrations . However, another study indicated that compounds related to this class could selectively inhibit certain cancer cell lines at lower concentrations.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Les-6614HCT-116>100
DoxorubicinHCT-1160.57

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways relevant to microbial survival or cancer cell proliferation. For example, compounds with similar structures have shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics of therapeutic agents .

Case Studies and Research Findings

  • Study on Antimicrobial Resistance : A recent investigation into the efficacy of novel compounds against multidrug-resistant pathogens revealed that modifications in the chemical structure could enhance antimicrobial potency. The introduction of specific substituents was found to significantly affect the MIC values against various strains .
  • Antitumor Activity Assessment : In another study, the antitumor potential of derivatives was assessed using MTT assays across multiple cancer cell lines, demonstrating varying degrees of cytotoxicity that suggest a need for further exploration into structure-activity relationships .

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